2-Methylquinoline-8-carbonitrile
Overview
Description
2-Methylquinoline-8-carbonitrile: is an organic compound with the molecular formula C11H8N2 . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-8-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide . This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Another method involves the Friedländer synthesis , where an o-aminoaryl ketone reacts with a carbonitrile in the presence of an acid catalyst. This method is advantageous due to its simplicity and the availability of starting materials .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoline-8-carbonitrile undergoes various chemical reactions, including:
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Grignard reagents, organolithium reagents
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: 2-Methylquinoline-8-amine
Substitution: Various ketones and alcohols depending on the substituent used
Scientific Research Applications
2-Methylquinoline-8-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 2-Methylquinoline-8-carbonitrile is primarily due to its ability to interact with DNA and proteins . The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. Additionally, it can bind to proteins, altering their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline
- 8-Cyanoquinoline
- 2-Methylquinoline-3-carbonitrile
Uniqueness
2-Methylquinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antimicrobial and anticancer activities, making it a more potent candidate for drug development .
Properties
IUPAC Name |
2-methylquinoline-8-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSYPFUYZMSQMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C#N)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652832 | |
Record name | 2-Methylquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864779-05-5 | |
Record name | 2-Methylquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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